molecular formula C14H22ClNO B4440213 [4-(2,4-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride

[4-(2,4-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride

Cat. No. B4440213
M. Wt: 255.78 g/mol
InChI Key: CESOSYDXDWWNKB-IPZCTEOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2,4-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride, also known as DMPEA-HCl, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMPEA-HCl belongs to the class of phenethylamines, which are known to have various biological activities, including psychoactive effects. However,

Mechanism of Action

[4-(2,4-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride acts as a partial agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes, including mood, appetite, and sleep. [4-(2,4-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
[4-(2,4-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, antioxidant and anti-inflammatory effects, and the regulation of gene expression. Studies have shown that [4-(2,4-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride may have potential therapeutic applications in the treatment of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.

Advantages and Limitations for Lab Experiments

[4-(2,4-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride has several advantages for lab experiments, including its high affinity for the serotonin 5-HT2A receptor and its potential therapeutic properties. However, there are also limitations to its use, including its potential psychoactive effects and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on [4-(2,4-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride, including further studies on its mechanism of action, potential therapeutic applications, and safety profile. Additionally, the development of new analogs and derivatives of [4-(2,4-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride may lead to the discovery of new therapeutic agents for the treatment of neurological and psychiatric disorders.

Scientific Research Applications

[4-(2,4-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride has been studied for its potential therapeutic properties, particularly in the treatment of neurological and psychiatric disorders. Studies have shown that [4-(2,4-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride has a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological processes, including mood regulation and cognition. [4-(2,4-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride has also been shown to have antioxidant and anti-inflammatory properties.

properties

IUPAC Name

(E)-4-(2,4-dimethylphenoxy)-N-ethylbut-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-4-15-9-5-6-10-16-14-8-7-12(2)11-13(14)3;/h5-8,11,15H,4,9-10H2,1-3H3;1H/b6-5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESOSYDXDWWNKB-IPZCTEOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC=CCOC1=C(C=C(C=C1)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC/C=C/COC1=C(C=C(C=C1)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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